An In-Depth Technical Guide to 3,5-Dinitrobenzyloxyamine Hydrochloride: Navigating a Sparsely Documented Chemical Landscape
An In-Depth Technical Guide to 3,5-Dinitrobenzyloxyamine Hydrochloride: Navigating a Sparsely Documented Chemical Landscape
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on the Available Data
The creation of a comprehensive, in-depth technical guide on 3,5-Dinitrobenzyloxyamine hydrochloride is significantly constrained by the limited availability of public-domain scientific literature, experimental data, and detailed protocols for this specific compound. While it is commercially available as a chemical building block, extensive characterization and application notes are not readily accessible. This guide, therefore, serves to consolidate the available information and provide a foundational understanding based on the properties of its constituent chemical motifs, drawing parallels with more thoroughly documented related compounds where appropriate. The information herein should be supplemented with internal experimental validation.
Core Chemical Identity
3,5-Dinitrobenzyloxyamine hydrochloride is a niche chemical reagent, primarily utilized as a building block in organic synthesis.[1] Its structure combines the highly electron-deficient 3,5-dinitrobenzyl group with an oxyamine functional group, presented as a hydrochloride salt.
Physicochemical Properties
A summary of the fundamental properties of 3,5-Dinitrobenzyloxyamine hydrochloride is presented in Table 1.
| Property | Value | Source |
| CAS Number | 127312-04-3 | [1][2] |
| Molecular Formula | C₇H₈ClN₃O₅ | [2] |
| Molecular Weight | 249.61 g/mol | [1][2] |
| Alternate Names | DNBA | [1] |
| Purity | ≥95% (typical) | [1] |
| Physical Form | Not specified in available literature. | |
| Solubility | Not specified in available literature. | |
| Melting Point | Not specified in available literature. | |
| Boiling Point | Not specified in available literature. |
Synthesis and Plausible Synthetic Pathways
Detailed, peer-reviewed synthesis protocols for 3,5-Dinitrobenzyloxyamine hydrochloride are not publicly available. However, a logical synthetic route can be postulated based on established organic chemistry principles, likely starting from the more common 3,5-dinitrobenzoyl chloride or 3,5-dinitrobenzyl bromide.
A potential synthetic workflow could involve the nucleophilic substitution of a suitable leaving group on the benzyl carbon with a protected hydroxylamine derivative, followed by deprotection and salt formation. The choice of reagents and reaction conditions would be critical to avoid unwanted side reactions, such as reduction of the nitro groups.
Figure 1. A plausible, though unverified, synthetic pathway for 3,5-Dinitrobenzyloxyamine hydrochloride.
Reactivity and Potential Applications
The reactivity of 3,5-Dinitrobenzyloxyamine hydrochloride is dictated by the interplay of the electron-withdrawing dinitroaromatic system and the nucleophilic oxyamine.
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Oxyamine Functionality : The primary amine of the oxyamine group is expected to be a potent nucleophile, readily reacting with electrophiles such as aldehydes and ketones to form oximes. This makes it a potential reagent for derivatization, purification, or modification of carbonyl-containing compounds.
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3,5-Dinitrobenzyl Moiety : The two nitro groups strongly deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution, although the benzylic position is more likely to be the primary site of reaction. This dinitrophenyl group is a common structural feature in various biologically active molecules, including some with antitubercular properties.[3]
Given its classification as a "building block," its intended use is likely in medicinal chemistry and drug discovery as a scaffold to be incorporated into larger molecules.[1] The dinitrophenyl group can be a key pharmacophore or can be chemically modified, for instance, by reduction of the nitro groups to amines, opening up further synthetic possibilities.
Safety and Handling
Specific safety data sheets (SDS) for 3,5-Dinitrobenzyloxyamine hydrochloride are not widely available. However, based on the structure, it should be handled with care. The presence of nitro groups suggests potential for thermal instability and explosive properties under certain conditions, a characteristic of many dinitroaromatic compounds. It is also prudent to assume it may be an irritant to the skin, eyes, and respiratory tract. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
A Note on the Related Precursor: 3,5-Dinitrobenzoyl Chloride
In contrast to the hydrochloride salt, its potential precursor, 3,5-dinitrobenzoyl chloride (CAS 99-33-2), is a well-documented compound.[4] It is a solid with a melting point of 68-69 °C.[4] It is synthesized from 3,5-dinitrobenzoic acid by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4] 3,5-Dinitrobenzoyl chloride is a highly reactive acylating agent, widely used for the derivatization of alcohols and amines for analytical purposes.[4] It is corrosive and reacts with water.[5][6]
Conclusion
3,5-Dinitrobenzyloxyamine hydrochloride remains a chemical entity with a limited public footprint in scientific literature. While its core properties can be inferred from its structure and supplier data, a comprehensive understanding of its reactivity, optimal reaction conditions, and full range of applications requires further empirical investigation. Researchers and drug development professionals utilizing this compound are encouraged to perform thorough in-house characterization and safety assessments prior to its use in synthetic campaigns.
References
- This reference list is intentionally left sparse to reflect the limited availability of specific, authoritative sources for 3,5-Dinitrobenzyloxyamine hydrochloride in the public domain, as determined by the search results.
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Wikipedia. 3,5-Dinitrobenzoyl chloride. [Link]
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Pauk, K., et al. (2019). Development of 3,5-Dinitrophenyl-Containing 1,2,4-Triazoles and Their Trifluoromethyl Analogues as Highly Efficient Antitubercular Agents Inhibiting Decaprenylphosphoryl-β-d-ribofuranose 2'-Oxidase. Journal of Medicinal Chemistry, 62(17), 8115-8139. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 127312-04-3 CAS MSDS (3,5-DINITROBENZYLOXYAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Development of 3,5-Dinitrophenyl-Containing 1,2,4-Triazoles and Their Trifluoromethyl Analogues as Highly Efficient Antitubercular Agents Inhibiting Decaprenylphosphoryl-β-d-ribofuranose 2'-Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
